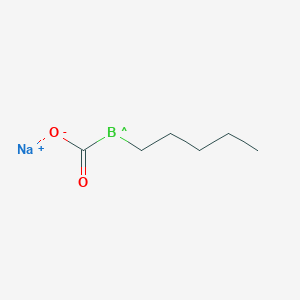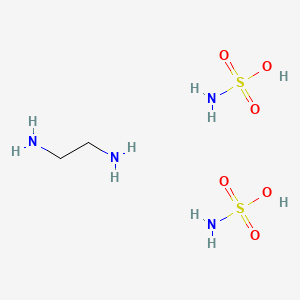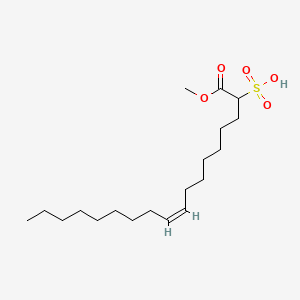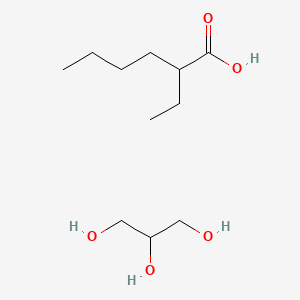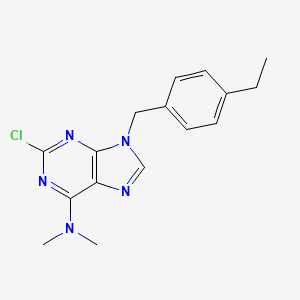
Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate is a chemical compound with the molecular formula C24H39BO3 and a molecular weight of 386.37566 g/mol . It is also known as boric acid tris[(bicyclo(2.2.1)heptan-2-yl)methyl] ester . This compound is characterized by its unique structure, which includes three bicyclo(2.2.1)hept-2-ylmethyl groups attached to a central borate core .
Preparation Methods
The synthesis of tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate typically involves the reaction of boric acid with bicyclo(2.2.1)hept-2-ylmethyl alcohol under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The bicyclo(2.2.1)hept-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate has several scientific research applications:
Mechanism of Action
The mechanism by which tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate exerts its effects involves its interaction with specific molecular targets. The bicyclo(2.2.1)hept-2-ylmethyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules . The borate core plays a crucial role in the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Tris(bicyclo(2.2.1)hept-2-ylmethyl) orthoborate can be compared with other similar compounds, such as:
Bicyclo(2.2.1)hept-2-ene: A cyclic olefin used in various chemical reactions.
1-(Bicyclo(2.2.1)hept-2-en-2-ylmethyl)-2-propenyl 4-nitrobenzoate: A compound with a similar bicyclo(2.2.1)hept-2-ylmethyl group.
The uniqueness of this compound lies in its borate core and the specific arrangement of its bicyclo(2.2.1)hept-2-ylmethyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
94109-34-9 |
|---|---|
Molecular Formula |
C24H39BO3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
tris(2-bicyclo[2.2.1]heptanylmethyl) borate |
InChI |
InChI=1S/C24H39BO3/c1-4-19-7-16(1)10-22(19)13-26-25(27-14-23-11-17-2-5-20(23)8-17)28-15-24-12-18-3-6-21(24)9-18/h16-24H,1-15H2 |
InChI Key |
VHFSLBYLDULHFW-UHFFFAOYSA-N |
Canonical SMILES |
B(OCC1CC2CCC1C2)(OCC3CC4CCC3C4)OCC5CC6CCC5C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


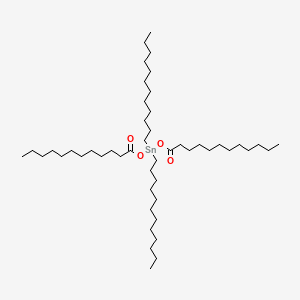
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
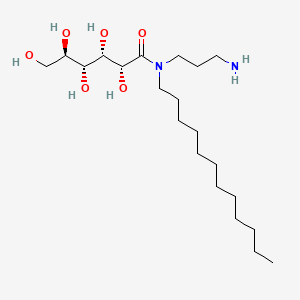
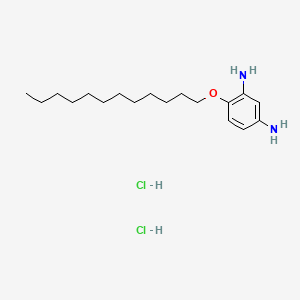

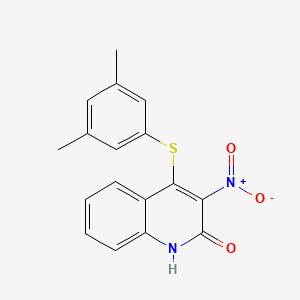

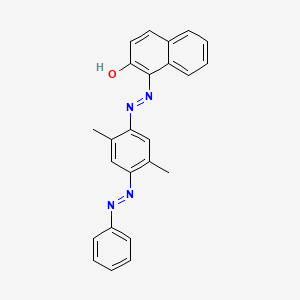
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
